Isonicotinaldehyde 1-oxide, also known as isonicotinic aldehyde N-oxide, serves as a valuable intermediate in the synthesis of various organic compounds. Its unique chemical properties, including its carbonyl group and the presence of a nitrogen oxide moiety, make it a versatile building block for the construction of complex molecules.
Studies have shown its effectiveness in the synthesis of heterocyclic compounds, such as pyridine derivatives and pyrazoles, which possess diverse biological activities. For instance, research has demonstrated the utilization of isonicotinaldehyde 1-oxide in the synthesis of novel anti-tuberculosis agents with promising therapeutic potential [].
Isonicotinaldehyde 1-oxide has garnered interest in the field of medicinal chemistry due to its potential applications in drug discovery. Its structural similarity to certain biologically active compounds has prompted researchers to explore its therapeutic potential.
Studies have investigated its ability to modulate various biological processes, including enzyme activity and cell signaling pathways. However, further research is necessary to fully understand its therapeutic efficacy and potential side effects [].
Recent research has explored the potential applications of isonicotinaldehyde 1-oxide in the development of novel materials. Its unique chemical properties, including its ability to form hydrogen bonds and coordinate with metal ions, make it a promising candidate for various material science applications.
For example, studies have investigated the use of isonicotinaldehyde 1-oxide in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis [].
Isonicotinaldehyde 1-oxide may find applications in other scientific fields beyond those mentioned above.
Isonicotinaldehyde 1-oxide is an organic compound characterized by the molecular formula CHNO. It features a pyridine ring with an aldehyde group and an oxide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitubercular agents and other pharmaceuticals. The presence of the nitrogen atom in the pyridine ring contributes to its unique chemical properties and biological activities.
There is no current research available on the mechanism of action of Isonicotinaldehyde 1-oxide in biological systems or its interaction with other compounds.
Specific reactions involving Isonicotinaldehyde 1-oxide have been less documented, but its structural features suggest reactivity consistent with similar aldehydes and nitrogen-containing compounds .
Isonicotinaldehyde 1-oxide exhibits significant biological activity, particularly in the context of antimicrobial properties. Research has indicated that it may possess antitubercular activity, making it a candidate for further exploration in treating tuberculosis. Its biological effects are likely mediated through interactions with bacterial enzymes or metabolic pathways . Additionally, it has been shown to cause skin and eye irritation, highlighting the importance of handling precautions during laboratory use .
Several methods exist for synthesizing Isonicotinaldehyde 1-oxide:
Isonicotinaldehyde 1-oxide has several promising applications:
Isonicotinaldehyde 1-oxide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| Isonicotinic acid | CHNO | Contains a carboxylic acid group | Antimicrobial properties |
| Isonicotinaldehyde | CHNO | Aldehyde without oxide | Antitubercular activity |
| Isonitrosoacetonitrile | CHNO | Contains a nitroso group | Potentially antimicrobial |
Isonicotinaldehyde 1-oxide is unique due to its combination of an aldehyde and an oxide functional group, which may enhance its reactivity and biological efficacy compared to these similar compounds. Its specific applications in medicinal chemistry further distinguish it within this class of compounds .
The systematic nomenclature of isonicotinaldehyde 1-oxide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nitrogen-oxide compounds [1]. The preferred IUPAC name for this compound is 1-oxidopyridin-1-ium-4-carbaldehyde, which accurately reflects the oxidized nitrogen atom in the pyridine ring and the aldehyde functional group at the para position [1] [2]. This nomenclature system employs the oxidation state designation "1-oxide" to indicate the presence of the nitrogen-oxygen bond characteristic of pyridine N-oxide derivatives [1].
Alternative systematic names include 4-pyridinecarboxaldehyde, 1-oxide and 4-formylpyridine 1-oxide, both of which are recognized under IUPAC conventions [1] [2]. The compound is also known by several synonyms including 4-pyridine carbaldehyde-N-oxide, 4-pyridine-carboxaldehyde N-oxide, and pyridine-4-carboxaldehyde-1-oxide [1]. The Chemical Abstracts Service has assigned the registry number 7216-42-4 to this compound, providing a unique identifier for chemical databases and regulatory purposes [1] [3].
The European Community number 230-602-0 further establishes the compound's identity within European chemical regulations [1]. The systematic naming convention emphasizes the bipolar nature of the molecule, with the nitrogen atom bearing a formal positive charge and the oxygen atom carrying a formal negative charge, creating the characteristic 1,2-dipolar structure of pyridine N-oxide derivatives [4].
Isonicotinaldehyde 1-oxide possesses the molecular formula C₆H₅NO₂, indicating six carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight has been determined to be 123.112 grams per mole through various analytical methods [2] [3]. This molecular weight calculation incorporates the standard atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u) [2].
The monoisotopic mass of the compound is 123.032028 atomic mass units, representing the exact mass when considering only the most abundant isotopes of each constituent element [2]. The molecular formula reflects the heterocyclic aromatic structure with an aldehyde substituent and an N-oxide functional group [1] [5]. The degree of unsaturation for this molecular formula is five, consistent with the presence of a benzene-like aromatic ring system and the carbonyl group of the aldehyde [5].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅NO₂ | [1] [2] |
| Molecular Weight | 123.112 g/mol | [2] [3] |
| Monoisotopic Mass | 123.032028 u | [2] |
| Degree of Unsaturation | 5 | [5] |
The elemental composition by mass percentage consists of approximately 58.54% carbon, 4.10% hydrogen, 11.38% nitrogen, and 26.00% oxygen [2]. This composition reflects the significant contribution of oxygen atoms to the overall molecular mass, particularly due to the presence of both the N-oxide oxygen and the aldehyde oxygen [2] [5].
The canonical Simplified Molecular Input Line Entry System representation for isonicotinaldehyde 1-oxide is O=CC1=CC=N+C=C1 [1] [6]. This notation accurately captures the molecular structure using standard SMILES conventions for representing chemical structures in linear format [7] [6]. The SMILES string begins with the aldehyde group (O=C) attached to a pyridine ring, where the nitrogen atom is designated with formal charges indicating the N-oxide functionality [1] [7].
Alternative SMILES representations include [O-][N+]1=CC=C(C=O)C=C1, which emphasizes the formal charge distribution within the molecule [1]. The canonical SMILES notation follows standardized algorithms to ensure consistent representation across different chemical information systems [6]. The notation O=CC1=CC=N+C=C1 specifically indicates the aldehyde carbon connected to carbon 4 of the pyridine ring, with the nitrogen atom at position 1 bearing both positive and negative formal charges to represent the dipolar N-oxide bond [1] [7].
The SMILES representation efficiently encodes the connectivity and electronic structure of the molecule, including the aromatic character of the pyridine ring and the polar nature of both the aldehyde and N-oxide functional groups [7] [6]. This linear notation system facilitates database searches, structure-activity relationship studies, and computational chemistry applications [6].
While specific crystallographic data for isonicotinaldehyde 1-oxide remains limited in the current literature, structural information can be inferred from studies of closely related pyridine N-oxide compounds [8] [9]. Pyridine N-oxide derivatives typically exhibit planar molecular geometries with characteristic bond lengths and angles that reflect the electronic structure of the N-oxide functionality [8] [10].
The nitrogen-oxygen bond length in pyridine N-oxide compounds generally ranges from 1.28 to 1.34 Angstroms, significantly shorter than typical N-O single bonds due to the partial double-bond character arising from resonance delocalization [8] [10] [11]. In related 2-N-methylamino-3-methylpyridine N-oxide, the N-O bond length was determined to be 1.3342 Angstroms, which falls within the expected range for pyridine N-oxide derivatives [8].
| Structural Parameter | Typical Values for Pyridine N-oxides | References |
|---|---|---|
| N-O Bond Length | 1.28-1.34 Å | [8] [10] [11] |
| C-N-C Angle | ~124° | [10] |
| Molecular Planarity | Nearly planar | [8] [9] |
Solid-state arrangements of pyridine N-oxide compounds commonly feature hydrogen bonding networks where the N-oxide oxygen atom serves as a hydrogen bond acceptor [8] [9] [11]. These intermolecular interactions typically involve C-H···O hydrogen bonds from adjacent molecules, creating two-dimensional or three-dimensional hydrogen-bonded networks in the crystal lattice [8] [9]. The oxygen atom of the N-oxide group frequently acts as a multiple acceptor for several hydrogen bonds simultaneously [8].
The crystal packing of pyridine N-oxide derivatives often exhibits π-π stacking interactions between aromatic rings, contributing to the overall stability of the crystalline structure [12] [9]. The presence of the aldehyde group in isonicotinaldehyde 1-oxide may introduce additional intermolecular interactions through C-H···O contacts involving the carbonyl oxygen [8].
Isonicotinaldehyde 1-oxide exhibits significant resonance stabilization through multiple canonical forms that delocalize electron density throughout the molecular framework [13] [4]. The primary resonance structures involve the redistribution of electron density between the N-oxide functionality and the aromatic ring system [13] [4]. The principal dipolar form features a formal positive charge on the nitrogen atom and a formal negative charge on the attached oxygen atom [4].
Resonance delocalization in pyridine N-oxide derivatives involves the migration of negative charge from the N-oxide oxygen to various positions on the aromatic ring [13] [4]. Carbon-13 nuclear magnetic resonance studies have demonstrated that N-oxide formation causes characteristic chemical shift changes, with carbons at positions 2, 4, and 6 experiencing upfield shifts due to increased electron density, while carbons at positions 3 and 5 shift downfield due to decreased electron density [13].
| Resonance Form | Charge Distribution | Effect on Ring Positions |
|---|---|---|
| Primary Dipolar | N⁺-O⁻ | Even positions electron-rich |
| Ortho Delocalized | Negative charge at C2,C6 | Enhanced nucleophilicity |
| Para Delocalized | Negative charge at C4 | Affects aldehyde reactivity |
The resonance forms demonstrate how the negative charge can delocalize to the ortho positions (carbons 2 and 6) and the para position (carbon 4), where the aldehyde substituent is located [4]. This delocalization pattern renders the ortho and para positions nucleophilic and susceptible to electrophilic attack, while simultaneously making these same positions electrophilic in alternative resonance forms where the positive charge delocalizes from nitrogen [4].
Computational studies using semi-empirical molecular orbital methods have confirmed the correlation between calculated electron densities and observed chemical shifts in pyridine N-oxide systems [13]. The canonical forms contribute differently to the overall electronic structure depending on the nature and position of substituents, with electron-withdrawing groups like the aldehyde function stabilizing certain resonance forms over others [4].
Isonicotinaldehyde 1-oxide represents a crucial intermediate in organic synthesis, serving as a versatile building block for the construction of complex heterocyclic compounds [2]. This comprehensive review examines the diverse synthetic methodologies available for its preparation, focusing on classical oxidation routes, catalytic approaches, biocatalytic strategies, recent advances in regioselective functionalization, and purification techniques. The compound's unique chemical properties, including its carbonyl group and nitrogen oxide moiety, make it an invaluable precursor for various pharmaceutical and material science applications [3].
Classical oxidation methods remain the cornerstone of pyridine N-oxide synthesis, offering reliable and scalable approaches for industrial and laboratory applications. The fundamental mechanism involves the electrophilic attack of peroxy compounds on the nucleophilic nitrogen atom of the pyridine ring, following the pathway established by Meisenheimer in the early 20th century [4] [5].
The combination of hydrogen peroxide with glacial acetic acid represents one of the most economically viable methods for large-scale production of isonicotinaldehyde 1-oxide. This system operates through the in situ generation of peracetic acid, which serves as the active oxidizing species [4] [5]. The reaction typically proceeds at temperatures between 70-80°C for 5-12 hours, achieving yields of 85-95% [4]. The methodology reported by Ochiai provides excellent results using accessible reagents, making it suitable for industrial applications where cost considerations are paramount [4].
The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of peracetic acid, followed by elimination of acetic acid to form the N-oxide product [5]. The reaction can be enhanced by careful control of reaction temperature and hydrogen peroxide concentration, with 30% hydrogen peroxide being optimal for most applications [4]. Scale-up studies have demonstrated that this method can be employed for gram-scale preparations without significant reduction in yield [5].
Meta-chloroperoxybenzoic acid has emerged as the preferred reagent for laboratory-scale synthesis of isonicotinaldehyde 1-oxide due to its superior yields and mild reaction conditions [6] [7]. The reaction typically proceeds at 0-25°C in dichloromethane, achieving yields of 90-98% within 2-12 hours [7]. The methodology offers excellent chemoselectivity, allowing for the selective oxidation of pyridine rings in the presence of other oxidizable functional groups [8].
Recent process improvements have focused on optimizing the workup procedure to facilitate separation of the target product from the m-chlorobenzoic acid byproduct [7]. By adjusting the pH of the reaction mixture to 4-5 and employing water extraction, the desired isonicotinaldehyde 1-oxide can be isolated with high purity through simple filtration and concentration steps [7]. This approach significantly reduces the number of purification steps required compared to traditional methods.
Dimethyldioxirane (DMDO) provides an alternative oxidation method that operates under particularly mild conditions [8] [9]. The reaction proceeds at 0°C in dichloromethane, offering yields of 70-85% with excellent selectivity [8]. DMDO is particularly valuable for oxidizing acid-sensitive substrates or when high levels of regioselectivity are required [9]. However, the requirement for in situ generation and storage limitations restrict its application to specialized scenarios.
Sodium perborate represents a safer alternative for educational and small-scale applications, providing yields of 80-90% under mild conditions [5] [10]. The reagent offers excellent safety profiles compared to other peroxy compounds and can be handled without special precautions [10]. Bis(trimethylsilyl)peroxide has been employed for anhydrous oxidation conditions, particularly useful when water must be excluded from the reaction system [11] [9].
Transition metal-catalyzed oxidation methods have revolutionized the synthesis of pyridine N-oxides by enabling the use of environmentally benign oxidants and providing enhanced selectivity [12] [13] [10]. These approaches often allow for milder reaction conditions and improved functional group tolerance compared to classical methods.
Keplerate polyoxomolybdate {Mo132} has demonstrated exceptional effectiveness as a reusable catalyst for pyridine oxidation to N-oxides under mild conditions [10]. The catalytic system operates at room temperature using aqueous hydrogen peroxide, achieving yields of 85-95% for various pyridine derivatives including isonicotinaldehyde [10]. The catalyst functions through the formation of active peroxo molybdate species during the reaction, which are responsible for substrate oxidation [10].
The methodology offers significant advantages including high selectivity (≥99%), ease of product separation, and catalyst recyclability without obvious loss in activity [10]. Pyridine and pyridine derivatives are efficiently oxidized to corresponding N-oxides in high yields during short reaction times at room temperature [10]. Remarkably, quinoline and quinoline derivatives can also be oxidized in high yields at room temperature, which could not be achieved in previously reported similar systems [10].
Methyltrioxorhenium (MTO) serves as a highly efficient catalyst for pyridine N-oxide formation using hydrogen peroxide as the oxidant [11] [14]. The system operates under mild conditions with low catalyst loadings (typically 1-5 mol%), achieving yields of 80-95% for substituted pyridines [11]. The catalyst demonstrates excellent functional group tolerance and can be employed in the presence of various substituents on the pyridine ring.
Manganese tetrakis(2,6-dichlorophenyl)porphyrin provides an alternative catalytic approach using hydrogen peroxide in dichloromethane/acetonitrile solvent systems [4] [14]. This system offers the advantage of operating under anhydrous conditions when required, making it suitable for moisture-sensitive substrates [4]. The catalytic amounts needed (typically 5-10 mol%) make this approach economically viable for larger-scale applications.
Gold-catalyzed oxidative transformations have found application in the functionalization of pyridine N-oxides, particularly in C-C bond forming reactions [13] [15]. Cationic gold(I) complexes demonstrate potent π-acidic properties, enabling the activation of alkynes toward nucleophilic attack by pyridine N-oxides [13]. These reactions often proceed through α-oxo gold carbene intermediates, providing access to complex molecular architectures [13].
Rhodium(III) complexes have been employed for C-H activation and coupling reactions of pyridine N-oxides [12] [16]. The methodology enables direct functionalization of heteroarenes through C-H bond activation, providing efficient access to functionalized pyridine derivatives [12]. These approaches are particularly valuable for late-stage functionalization of complex molecules where traditional methods might fail.
Biocatalytic approaches to pyridine N-oxide synthesis represent an emerging field that offers environmentally benign conditions and unique selectivity profiles [17] [18] [19]. These methods leverage the power of enzymes to achieve transformations that are difficult or impossible with chemical methods.
Soluble di-iron monooxygenase (PmlABCDEF) expressed in Escherichia coli and Pseudomonas species has demonstrated remarkable effectiveness for aromatic N-oxide synthesis [17] [18]. The biocatalyst system performs under environmentally benign conditions with straightforward and inexpensive procedures, achieving high substrate conversion and product yields [18]. Template substrates including pyridine derivatives have been converted into corresponding N-oxides with product titres reaching 18-19 g/L [18].
The system demonstrates broad substrate scope, with 70 out of 98 tested N-heterocycles being converted to corresponding N-oxides without side oxidation products [17]. This whole-cell biocatalyst shows high activity toward pyridines, pyrazines, and pyrimidines, and is capable of oxidizing bulky N-heterocycles with multiple aromatic rings [17]. The approach provides an environmentally friendly method for N-oxide production, avoiding organometallic catalysts, undesirable solvents, and other environmentally unfriendly reagents [17].
Unspecific peroxygenases (UPO) from Agrocybe aegerita have proven highly effective for preparative-scale oxygenation of N-heterocyclic compounds [19]. The enzyme system uses hydrogen peroxide as the only stoichiometric oxidant without auxiliary electron transport proteins, which is key to the practicality of the method [19]. Scalable biocatalytic oxygenations have been developed across a wide range of substrates, including alkyl pyridines and bicyclic N-heterocycles [19].
The methodology achieves good synthetic yields (up to 84%), excellent regioselectivity, and high enantioselectivity (up to 99% enantiomeric excess) for appropriate substrates [19]. Reaction outcomes can be altered depending on whether hydrogen peroxide is delivered by syringe pump or through in situ generation using alcohol oxidase from Pichia pastoris and methanol as co-substrate [19]. This flexibility allows for optimization of reaction conditions based on substrate requirements.
Xylene monooxygenase (XMO) from Pseudomonas putida has been successfully applied to the oxidation of pyridine compounds, demonstrating the versatility of bacterial monooxygenases for N-oxide formation [20]. The system enables gram-scale synthesis of target compounds with high productivity and yield, providing more efficient synthesis than classical chemical routes [20]. The biocatalytic approach offers significant advantages in terms of selectivity and environmental impact.
Flavin-containing monooxygenases and cytochrome P450 enzymes represent additional biocatalytic options for N-oxide formation [21] [22]. These enzymes are naturally involved in xenobiotic metabolism and offer unique selectivity profiles that can be exploited for synthetic applications [21]. The ability to express these enzymes in recombinant systems makes them accessible for preparative applications.
Modern approaches to pyridine N-oxide functionalization have focused on achieving high levels of regioselectivity, enabling the preparation of specifically substituted products that were previously difficult to access [23] [24] [25] [26].
Titanacyclopropanes have emerged as powerful reagents for regioselective C2-alkylation of pyridine N-oxides [23]. These reagents react preferentially with pyridine N-oxide over other functionalities such as esters, amides, and cyano groups, demonstrating remarkable chemoselectivity [23]. The methodology enables the introduction of complex alkyl groups onto the C2 position of pyridines with double regioselectivity, as the remaining C-Ti bond can be further functionalized by various electrophiles [23].
1,1-Diborylalkanes provide an alternative approach for transition-metal-free regioselective alkylation of pyridine N-oxides [26]. The base-promoted deborylative alkylation proceeds efficiently for a wide range of pyridine N-oxides with excellent regioselectivity [26]. The method demonstrates utility through sequential C-H arylation and methylation of pyridine N-oxides and can be applied for direct methylation of complex substrates like 9-O-methylquinine N-oxide [26].
Highly regioselective halogenation of pyridine N-oxides has been achieved under mild conditions, providing practical access to 2-halo-substituted pyridines [27]. The methodology offers an efficient route to pharmaceutically important intermediates with excellent regioselectivity [27]. Similar approaches have been extended to other electrophilic functionalization reactions, including nitration and sulfonation [28] [29].
DABCO (1,4-diazabicyclo[2.2.2]octane) combined with trifluoromethanesulfonic anhydride provides a powerful method for C4-selective functionalization of pyridine N-oxides [30]. This system acts as a regioselective controller, enabling the introduction of various nucleophiles at the C4 position with high selectivity [30]. The methodology has broad substrate scope and offers an alternative to traditional functionalization approaches.
Novel three-component reactions involving pyridine N-oxides, acyl chlorides, and cyclic ethers have been developed to provide access to substituted pyridines as single regioisomers [25]. The reactions proceed through carbene intermediates at mild temperatures (25-50°C), achieving yields up to 58% [25]. Isotopic labeling experiments and substrate scope studies support the proposed carbene mechanism [25].
Malonate anion addition to activated pyridine N-oxides provides another route to regioselectively substituted pyridines [24]. The methodology involves activation of pyridine N-oxides with trifluoromethanesulfonic anhydride followed by nucleophilic addition, selectively affording either 2- or 4-substituted pyridines in good yields [24]. This umpolung approach reverses the normal reactivity pattern of pyridines, enabling new synthetic strategies.
Effective purification and isolation methods are crucial for obtaining high-purity isonicotinaldehyde 1-oxide suitable for synthetic applications [31] [7] [32] [33]. The polar and often hygroscopic nature of N-oxides presents unique challenges that require specialized approaches.
Acid-base extraction remains the most commonly employed method for initial purification of pyridine N-oxides from reaction mixtures [7] [32]. The basic nature of N-oxides allows for their selective extraction into aqueous acidic solutions, separating them from unreacted pyridine and organic byproducts [32]. Subsequent neutralization and extraction into organic solvents provides the desired product with good recovery (85-95%) [32].
The method is particularly effective when combined with pH adjustment strategies [7]. By carefully controlling the pH of the aqueous phase (typically pH 4-5), selective precipitation of byproducts can be achieved while maintaining the N-oxide in solution [7]. This approach has been successfully demonstrated for large-scale synthesis of various pyridine N-oxides with high purity and yield [7].
Crystallization from isopropyl alcohol has proven highly effective for purification of pyridine N-oxide hydrochloride salts [32]. The procedure involves heating the crude product under reflux in isopropyl alcohol, followed by cooling and filtration to obtain colorless crystals [32]. This method achieves excellent purity (>95%) with good recovery rates (90-95%) [32].
Alternative crystallization solvents have been explored for different pyridine N-oxide derivatives [4] [34]. The choice of solvent depends on the specific substitution pattern and the presence of other functional groups [34]. Systematic studies have identified optimal crystallization conditions for various N-oxide structures, enabling the preparation of analytically pure materials [4] [34].
Column chromatography provides excellent resolution for the separation of regioisomeric N-oxides and removal of closely related impurities [31] [33]. Silica gel chromatography with appropriate solvent systems enables the isolation of pure compounds with very good purity (>92%) and reasonable recovery (80-90%) [33]. The method is particularly valuable when multiple N-oxide products are formed or when high purity is required for analytical applications.
Reverse-phase high-performance liquid chromatography (HPLC) offers the highest resolution for analytical and preparative separations [31]. The method has been successfully applied to the separation and quantitative determination of N-oxide impurities in pharmaceutical preparations [31]. Gradient elution systems using aqueous buffer and organic modifiers provide excellent separation with high resolution (>6) and quantitative recovery (95-99%) [31].
Continuous flow purification techniques have been developed for automated isolation of N-oxide products [35]. These methods offer advantages in terms of reproducibility, scalability, and process control [35]. Flow systems enable precise temperature control and efficient mixing, leading to improved product quality and reduced processing time [35].
In situ reduction approaches using selective reducing agents like tetrahydroxydiboron provide an alternative strategy for product isolation [33]. These methods avoid the need to isolate potentially unstable N-oxide intermediates by converting them directly to the desired reduced products [33]. The approach is particularly valuable for acid-sensitive or thermally labile N-oxides that might decompose during traditional isolation procedures [33].
The selection of appropriate purification methods depends on the scale of synthesis, purity requirements, and downstream applications. For laboratory-scale preparations, acid-base extraction followed by recrystallization typically provides sufficient purity for most applications [32]. Industrial-scale production may require more sophisticated approaches including chromatographic purification or continuous flow processing to meet stringent quality specifications [31] [7].
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